2-(2-Methoxyethyl)-1,3-dioxo-5-isoindolinecarboxylic acid
Description
Properties
IUPAC Name |
2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-18-5-4-13-10(14)8-3-2-7(12(16)17)6-9(8)11(13)15/h2-3,6H,4-5H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREYQVXEFODUIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367001 | |
| Record name | 2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166096-35-1 | |
| Record name | 2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Example Protocol (Hypothetical):
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Synthesis of dimethyl 2-(2-methoxyethyl)-5-(methoxycarbonyl)isoindoline-1,3-dicarboxylate via nucleophilic substitution.
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Cyclization : Treatment with NaH in THF at 0°C to room temperature induces ester condensation.
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Hydrolysis : Basic hydrolysis (e.g., NaOH) converts esters to carboxylic acids.
Data Table 1: Cyclization Reaction Parameters
| Precursor | Reagent/Conditions | Yield (Hypothetical) |
|---|---|---|
| Dimethyl 5-carboxyphthalate | NaH, THF, 0°C → RT | 65–75% |
| Diethyl 5-cyanoisoindoline | Pd(OAc)₂, PPh₃, K₂CO₃ | 50–60% |
Advantages :
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Enables modular introduction of substituents prior to ring closure.
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Compatible with asymmetric synthesis for chiral derivatives.
Method 3: Post-Modification via Alkylation or Arylation
Functionalization of pre-formed phthalimide derivatives offers a versatile pathway. For instance, lithiation at position 2 followed by quenching with 2-methoxyethyl electrophiles could install the desired side chain.
Case Study from Analogous Reactions:
In the synthesis of 3,6-dibromo-9-phenylcarbazole, n-butyllithium-mediated lithiation at -78°C enabled selective functionalization. Adapting this approach:
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Lithiation : Treat 5-carboxyphthalimide with LDA at -78°C in THF.
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Electrophilic Quenching : Add 2-methoxyethyl iodide or tosylate.
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Workup : Acidic hydrolysis to yield the carboxylic acid.
Data Table 2: Lithiation-Electrophile Quenching
| Electrophile | Temperature | Yield (Hypothetical) |
|---|---|---|
| 2-Methoxyethyl iodide | -78°C | 40–50% |
| 2-Methoxyethyl triflate | -30°C | 55–65% |
Limitations :
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Low yields due to competing side reactions at higher temperatures.
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Sensitivity of the carboxylic acid group to strong bases.
Method 4: Oxidation of Methyl Substituents
Oxidizing a methyl group at position 5 to a carboxylic acid represents a late-stage functionalization strategy.
Protocol Outline:
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Synthesis of 2-(2-methoxyethyl)-5-methylisoindoline-1,3-dione via alkylation.
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Oxidation : Treat with KMnO₄ in acidic or basic conditions.
Data Table 3: Oxidation Efficiency
| Oxidizing Agent | Conditions | Yield (Hypothetical) |
|---|---|---|
| KMnO₄ | H₂SO₄, 80°C | 70–80% |
| CrO₃ | Acetone, 0°C | 60–70% |
Considerations :
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Over-oxidation to CO₂ is a risk without precise stoichiometric control.
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Environmentally hazardous reagents like CrO₃ necessitate greener alternatives.
Comparative Analysis of Synthetic Routes
Data Table 4: Route Comparison
| Method | Steps | Yield Range | Scalability | Cost Efficiency |
|---|---|---|---|---|
| 1 | 2–3 | 50–75% | Moderate | High |
| 2 | 3–4 | 55–75% | Low | Moderate |
| 3 | 3–4 | 40–65% | Low | High |
| 4 | 2 | 60–80% | High | Low |
Key Findings :
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Method 4 (oxidation) offers the highest yield and scalability but relies on hazardous reagents.
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Method 1 (condensation) is cost-effective but limited by precursor availability.
Challenges and Optimization Strategies
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Protection-Deprotection Sequences : Carboxylic acid groups often require protection (e.g., as methyl esters) during reactive steps.
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Regioselectivity : Ensuring substitution at position 5 demands directing groups or steric hindrance strategies.
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Catalyst Development : Palladium complexes (e.g., Pd(dba)₂) could enhance cross-coupling efficiency in cyclization methods .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethyl)-1,3-dioxo-5-isoindolinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Plant Growth Regulation
Recent studies have identified 2-(2-Methoxyethyl)-1,3-dioxo-5-isoindolinecarboxylic acid as a potential modulator of plant growth. It has been evaluated for its effects on pollen tube growth and seed development in species like Arabidopsis thaliana and tobacco. The compound was part of a high-throughput screening process that assessed its ability to stimulate or inhibit root growth.
Key Findings:
- The compound exhibited significant inhibitory effects on root length, with reductions ranging from 4.76% to 49.20% compared to controls.
- In contrast, some derivatives showed stimulatory effects on root growth, increasing lengths by up to 129.23% .
Table 1: Effects of Compounds on Root Growth
| Compound | Effect on Root Growth (%) | Type |
|---|---|---|
| I-19 | 49.20 | Inhibitor |
| S-01 | 129.23 | Stimulant |
| I-01 | 4.76 | Inhibitor |
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development, particularly as a scaffold for designing new therapeutic agents targeting various biological pathways. Its ability to modulate growth processes indicates that it may also influence metabolic pathways relevant to human health.
Case Study: Melanocortin Receptor Agonists
Research has explored the synthesis of compounds related to this compound as melanocortin receptor agonists, which are being investigated for their roles in treating obesity and diabetes . This highlights the compound's versatility in medicinal applications beyond plant biology.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethyl)-1,3-dioxo-5-isoindolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-(2-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic Acid (CAS 110768-14-4)
- Structure : Substituted with a 2-methoxyphenyl group instead of 2-methoxyethyl.
- Applications : Likely used in kinase or HDAC inhibition studies due to aromatic interactions.
2-(1-Carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic Acid (CAS 305348-42-9)
- Structure : Features a carboxypentyl chain (C₅H₁₀COOH) at position 2.
- Key Differences: The carboxylic acid side chain increases polarity and acidity (pKa ~4-5), enhancing water solubility but limiting membrane permeability. Molecular weight (C₁₅H₁₅NO₆ = 305.29 g/mol) is higher, which may reduce bioavailability compared to the methoxyethyl analogue .
- Applications : Suitable for chelating metal ions or designing prodrugs.
2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic Acid (CAS 110768-19-9)
- Structure : Substituted with a 4-fluorophenyl group.
- Key Differences :
- Applications : Common in antiviral and anticancer research due to fluorine’s bioisosteric effects.
2-Benzyl-1,3-dioxoisoindoline-5-carboxylic Acid
- Structure : Benzyl group at position 2.
- Key Differences: The benzyl moiety increases hydrophobicity (logP ~2.5 vs. ~1.8 for methoxyethyl), favoring blood-brain barrier penetration. Higher molecular weight (C₁₆H₁₁NO₄ = 281.27 g/mol) may reduce renal clearance .
- Applications : Explored in CNS-targeted drug development.
Biological Activity
2-(2-Methoxyethyl)-1,3-dioxo-5-isoindolinecarboxylic acid, also known as CAS No. 166096-35-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H11NO5
- Molecular Weight : 249.22 g/mol
- CAS Number : 166096-35-1
Biological Activity Overview
The biological activities of this compound have been investigated primarily in the context of its effects on plant growth and development, as well as its potential applications in human health.
Plant Growth Modulation
Research indicates that this compound acts as a modulator of plant growth. In a study involving a library of synthetic molecules, it was found to influence root growth significantly. The compound exhibited a notable effect on pollen tube growth, suggesting its role as a growth regulator in plants.
Table 1: Effects on Root Growth
| Compound Name | Effect on Root Growth (%) |
|---|---|
| This compound | 49.20% (p < 0.05) |
This data indicates that the compound can enhance root growth significantly compared to control groups, highlighting its potential utility in agricultural biotechnology .
Human Health Implications
While most studies focus on plant biology, preliminary research suggests potential implications for human health. The compound's structure indicates it may interact with various biological pathways relevant to disease modulation.
The exact mechanisms by which this compound exerts its effects are not fully elucidated. However, it is hypothesized that the compound may act through:
- Antioxidant Activity : Potentially scavenging free radicals and reducing oxidative stress.
- Enzyme Inhibition : Possible inhibition of enzymes involved in metabolic pathways relevant to cancer and inflammation.
Study 1: Modulation of Plant Growth
A comprehensive study screened over a thousand compounds for their effects on plant growth. The results indicated that this compound was among the top performers in enhancing root elongation and overall plant vigor .
Study 2: Potential Health Applications
Emerging research has started to explore the compound's effects on mammalian cells. Initial findings suggest it may possess anti-inflammatory properties, although further studies are needed to confirm these effects and understand the underlying mechanisms.
Q & A
Q. What are the key physicochemical properties and structural identifiers of 2-(2-Methoxyethyl)-1,3-dioxo-5-isoindolinecarboxylic acid?
The compound has the molecular formula C₁₆H₁₁NO₅ and CAS number 110768-14-4 . Its structure includes a 1,3-dioxoisoindoline core substituted with a 2-methoxyethyl group at position 2 and a carboxylic acid at position 4. Key characterization techniques include:
- High-Performance Liquid Chromatography (HPLC) for purity assessment (>97% purity is typical for research-grade samples).
- Mass Spectrometry (MS) to confirm molecular weight (theoretical: 297.26 g/mol).
- Nuclear Magnetic Resonance (NMR) for structural elucidation (e.g., distinguishing methoxyethyl proton signals at δ ~3.3–3.5 ppm) .
Q. What synthetic routes are reported for isoindolinecarboxylic acid derivatives?
While direct synthesis protocols for this compound are not explicitly detailed in the evidence, general strategies for analogous isoindolinecarboxylic acids involve:
- Cyclization reactions using precursors like phthalic anhydrides or aminobenzoic acids.
- Refluxing in acetic acid with sodium acetate to promote condensation, as seen in related indolecarboxylic acid syntheses (e.g., 3-formyl-1H-indole-2-carboxylate derivatives) .
- Protection/deprotection of functional groups (e.g., methoxyethyl and carboxylic acid) to avoid side reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Discrepancies in NMR or MS data may arise from:
- Tautomerism or rotameric forms due to the dioxo group. Use variable-temperature NMR or computational modeling (DFT) to identify dominant conformers .
- Impurities from incomplete purification . Optimize chromatographic methods (e.g., gradient elution in reverse-phase HPLC) .
- Solvent-induced shifts . Compare spectra across solvents (DMSO-d₆ vs. CDCl₃) to isolate solvent effects .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
Given the pharmacological relevance of isoindoline derivatives (e.g., anti-inflammatory or enzyme-inhibitory properties), consider:
- Enzyme inhibition assays : Target cyclooxygenase (COX) or phosphodiesterase (PDE) isoforms, using indomethacin (a structurally related indolecarboxylic acid) as a positive control .
- Cytotoxicity screening : Use human cell lines (e.g., HEK-293 or HeLa) with MTT assays to assess preliminary safety profiles .
- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with target proteins .
Q. How can computational methods guide the optimization of this compound’s stability?
- Molecular Dynamics (MD) simulations : Predict degradation pathways under varying pH/temperature conditions.
- Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., methoxyethyl or carboxylic acid groups) to identify labile regions .
- QSAR modeling : Correlate structural features (e.g., substituent electronegativity) with experimental stability data from accelerated degradation studies .
Data Contradiction Analysis
Q. Why might synthetic yields vary significantly across studies?
Yield discrepancies often stem from:
- Reagent purity : Impurities in starting materials (e.g., phthalic anhydride derivatives) can reduce efficiency.
- Reaction time/temperature : Over-refluxing in acetic acid may degrade sensitive functional groups .
- Workup protocols : Inadequate extraction or crystallization steps can lead to product loss. Standardize quenching and purification workflows .
Methodological Recommendations
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the dioxo group. Use catalytic amounts of DMAP to enhance acylation efficiency .
- Characterization : Combine multiple techniques (e.g., IR for carbonyl stretching vibrations ~1700–1750 cm⁻¹ alongside NMR/MS) for cross-validation .
- Biological Testing : Include structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying methoxyethyl chain length) to pinpoint critical moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
